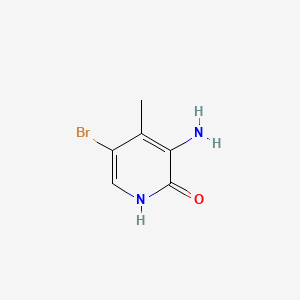

3-Amino-5-bromo-4-methylpyridin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-5-bromo-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCZLSIEABVIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652815 | |

| Record name | 3-Amino-5-bromo-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889943-27-5 | |

| Record name | 3-Amino-5-bromo-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Amino-5-bromo-4-methylpyridin-2-ol

Abstract: This technical guide provides a comprehensive analysis of the chemical properties and reactivity of 3-Amino-5-bromo-4-methylpyridin-2-ol (CAS No: 889943-27-5). As a substituted pyridin-2-ol, this compound is a valuable heterocyclic building block for researchers in medicinal chemistry and drug development. Its multifunctional nature, featuring amino, bromo, methyl, and hydroxyl groups on a pyridine scaffold, offers a rich platform for diverse chemical transformations. This document synthesizes available data with established principles of organic chemistry to offer insights into its structure, physicochemical characteristics, and predictable reactivity at each functional site. Particular emphasis is placed on its potential utility in constructing more complex molecular architectures through reactions such as palladium-catalyzed cross-coupling and functional group interconversions.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic organic compound classified as a substituted pyridine.[1][2] The presence of both a hydroxyl and an amino group on the pyridine ring makes it an aminopyridinol. It is important to note that this compound can exist in tautomeric equilibrium with its corresponding pyridin-2(1H)-one form, 3-amino-5-bromo-4-methylpyridin-2(1H)-one.[3] For the purpose of this guide, we will primarily refer to the pyridin-2-ol structure, while acknowledging the role of the pyridone tautomer in its reactivity.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-amino-5-bromo-4-methylpyridin-2(1H)-one | [1][3] |

| CAS Number | 889943-27-5 | [1][3][4] |

| Molecular Formula | C₆H₇BrN₂O | [1][3] |

| Molecular Weight | 203.04 g/mol | [1][3][4] |

| Appearance | Not specified (likely a solid) | [1] |

| Purity | Typically ≥97% | [3] |

| Storage | 2-8°C, under inert atmosphere (Argon), protected from light | [1][3] |

While detailed experimental data such as melting point, pKa, and comprehensive spectroscopic analyses are not widely published in peer-reviewed literature, some suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[1][5]

Structural Features and Electronic Effects

The reactivity of this compound is dictated by the interplay of its four distinct substituents on the pyridine ring. Understanding their electronic influence is key to predicting the molecule's behavior.

-

Amino Group (-NH₂ at C3): A strong electron-donating group (activating) via resonance. It increases the electron density of the pyridine ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack.

-

Hydroxyl Group (-OH at C2): Also a strong electron-donating group (activating) through resonance. Its presence enhances the nucleophilicity of the pyridine ring. As a pyridin-2-ol, it readily tautomerizes to the more stable pyridin-2(1H)-one form, which influences its aromaticity and reaction pathways.

-

Bromo Group (-Br at C5): An electron-withdrawing group (deactivating) via induction, but a weak electron-donating group via resonance. It deactivates the ring towards electrophilic substitution but can act as a leaving group in nucleophilic aromatic substitution and is an excellent handle for metal-catalyzed cross-coupling reactions.

-

Methyl Group (-CH₃ at C4): A weak electron-donating group (activating) via induction and hyperconjugation.

The combined effect of the potent electron-donating amino and hydroxyl groups makes the pyridine ring significantly electron-rich, predisposing it to certain reaction types while potentially complicating others.

Core Reactivity and Synthetic Utility

The multifunctionality of this molecule allows for a variety of selective chemical transformations, making it a versatile intermediate. The primary sites of reactivity are the bromine atom, the amino group, and the hydroxyl group.

Reactions at the Bromine Atom (C5 Position)

The carbon-bromine bond is arguably the most versatile functional group for synthetic elaboration. Drawing parallels from similarly structured bromo-pyridines, this position is primed for palladium-catalyzed cross-coupling reactions.[6][7] These reactions are foundational in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

Predicted Reactivity:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) would introduce aryl, heteroaryl, or vinyl substituents at the C5 position.[8] This is a robust method for building biaryl scaffolds common in pharmaceutical agents.

-

Buchwald-Hartwig Amination: Cross-coupling with primary or secondary amines, catalyzed by a palladium-phosphine complex, would form a new C-N bond, replacing the bromine with a substituted amino group. This is a key strategy for accessing N-aryl and N-heteroaryl amines.[9]

-

Sonogashira Coupling: Reaction with terminal alkynes using a palladium-copper co-catalyst system would install an alkyne moiety, a versatile functional group for further derivatization via click chemistry or conversion to other functionalities.

Protocol Insight: The choice of ligand, base, and solvent is critical for successful cross-coupling on an electron-rich and potentially chelating substrate like this. The proximity of the C4-methyl and C3-amino groups may provide steric hindrance, potentially requiring more active catalysts or harsher conditions compared to simpler bromopyridines. The amino and hydroxyl groups can coordinate with the palladium center, which could either inhibit or, with the right ligand, facilitate the catalytic cycle.[9]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactions Involving the Amino Group (C3 Position)

The nucleophilic amino group can undergo a range of standard transformations.

-

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides under basic conditions will yield the corresponding amides or sulfonamides. This modification is often used in medicinal chemistry to modulate physicochemical properties like solubility and to explore structure-activity relationships.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) would convert the amino group into a diazonium salt. While often unstable, pyridine diazonium salts can be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -CN, -OH), although yields can be variable with highly activated rings.

Reactions of the Hydroxyl Group (C2 Position)

The hydroxyl group, existing in equilibrium with the pyridone tautomer, exhibits dual reactivity.

-

O-Alkylation/O-Acylation: The oxygen atom can act as a nucleophile, reacting with alkyl halides or acylating agents to form ethers or esters, respectively. These reactions are typically performed in the presence of a base to deprotonate the hydroxyl group.

-

Electrophilic Substitution: The activating nature of the hydroxyl/pyridone system, combined with the C3-amino group, strongly directs incoming electrophiles. The C6 position is the most likely site for electrophilic attack (e.g., halogenation, nitration), provided that a sufficiently reactive electrophile is used and that the reaction conditions are controlled to prevent side reactions.

Application in Drug Discovery and Development

While specific applications of this compound are not extensively documented, its structure is analogous to scaffolds found in biologically active molecules. Substituted aminopyridines are key components in a wide range of therapeutic agents, including kinase inhibitors.[10]

The strategic placement of its functional groups makes it an ideal starting point for building libraries of complex molecules. For instance, a synthetic strategy could involve:

-

Suzuki coupling at the C5-bromo position to install a desired aryl group.

-

Acylation of the C3-amino group to introduce another element of diversity.

-

Alkylation of the C2-hydroxyl group to further modify the scaffold.

This systematic derivatization allows for a thorough exploration of the chemical space around the aminopyridinol core to optimize interactions with a biological target.

Caption: A potential multi-step synthetic route utilizing the compound's functionality.

Conclusion

This compound is a promising, albeit underexplored, chemical intermediate. While a lack of published, in-depth studies necessitates a predictive approach to its reactivity, the analysis of its functional groups based on established chemical principles provides a robust framework for its application. Its true potential lies in its capacity for controlled, sequential functionalization, particularly through modern cross-coupling techniques at the bromine position. This guide serves as a foundational resource for researchers aiming to leverage this versatile building block in the synthesis of novel compounds for drug discovery and materials science.

References

- 1. 889943-27-5|this compound|BLD Pharm [bldpharm.com]

- 2. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 889943-27-5 | this compound | Bromides | Ambeed.com [ambeed.com]

- 6. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]

- 7. nobelprize.org [nobelprize.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-5-bromo-4-methylpyridin-2-ol CAS number 889943-27-5 properties

CAS Number: 889943-27-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromo-4-methylpyridin-2-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridin-2-ol core with amino, bromo, and methyl substituents, presents a versatile scaffold for the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of chemical transformations, making it an attractive building block for the development of novel compounds with potential biological activity. This guide provides a comprehensive overview of its properties, a proposed synthesis pathway, and a discussion of its potential applications based on the chemistry of related compounds.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers, other properties are estimated based on the structure and data from related compounds due to the limited amount of published experimental data for this specific molecule.

| Property | Value | Source |

| CAS Number | 889943-27-5 | [1][2][3][4] |

| Molecular Formula | C₆H₇BrN₂O | [3][4] |

| Molecular Weight | 203.04 g/mol | [3][4] |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-amino-5-bromo-4-methylpyridin-2(1H)-one | [3][4] |

| Appearance | Likely a solid (predicted) | N/A |

| Melting Point | Not available (predicted to be >150 °C) | N/A |

| Boiling Point | Not available (predicted to decompose before boiling) | N/A |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF. | N/A |

| Purity | ≥95% to ≥97% (as offered by suppliers) | [1][4] |

It is crucial to recognize the tautomeric nature of this compound. The pyridin-2-ol form can exist in equilibrium with its pyridin-2(1H)-one isomer. The predominant tautomer can depend on the solvent, temperature, and pH.

Proposed Synthesis

Experimental Protocol: A Proposed Synthesis of this compound

Objective: To synthesize this compound from 3-Amino-4-methylpyridine.

Materials:

-

3-Amino-4-methylpyridine

-

Acetic Anhydride

-

N-Bromosuccinimide (NBS)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Ethanol

-

Deionized Water

-

Magnetic stirrer and stir bar

-

Round bottom flasks

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

Step 1: Acetylation of 3-Amino-4-methylpyridine

-

Dissolve 3-amino-4-methylpyridine in dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(4-methylpyridin-3-yl)acetamide.

Step 2: Bromination of N-(4-methylpyridin-3-yl)acetamide

-

Dissolve the product from Step 1 in a suitable solvent such as acetonitrile or acetic acid.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The amino group's acetyl protection directs bromination to the 5-position.

-

Stir the reaction mixture for 4-6 hours, monitoring by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(5-bromo-4-methylpyridin-3-yl)acetamide.

Step 3: Hydrolysis of the Acetyl Group

-

Suspend the brominated intermediate in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the deprotection by TLC.

-

After cooling, neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-bromo-4-methylpyridin-3-amine.

Step 4: Hydroxylation of 5-bromo-4-methylpyridin-3-amine

This step is the most speculative and may require significant optimization. A potential route is via diazotization followed by hydrolysis.

-

Dissolve the amine from Step 3 in an aqueous acidic solution (e.g., H₂SO₄) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the diazonium salt.

-

Carefully heat the reaction mixture to induce hydrolysis of the diazonium salt to the corresponding pyridin-2-ol.

-

Cool the reaction mixture and neutralize to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Purify the crude this compound by recrystallization.

Caption: Proposed synthetic workflow for this compound.

Spectral Analysis (Predicted)

While experimental spectra for this compound are not publicly available, the following are predictions of the key spectral features based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the amino group protons, and the methyl group protons. The chemical shifts would be influenced by the electronic effects of the substituents on the pyridine ring.

-

¹³C NMR: The carbon NMR would display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the ring carbons would be indicative of the substitution pattern.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 203.04. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected for the molecular ion and any bromine-containing fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H and N-H stretches (typically broad in the 3200-3600 cm⁻¹ region), C-H stretches of the methyl group (around 2850-3000 cm⁻¹), C=C and C=N stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region), and a C-Br stretch at lower wavenumbers.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups:

-

Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

-

Bromo Group: The bromine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents at the 5-position.

-

Hydroxyl Group: The hydroxyl group of the pyridin-2-ol tautomer can be alkylated or acylated.

Given the biological activities of other substituted pyridin-2-ol derivatives, this compound is a compound of interest for:

-

Medicinal Chemistry: Pyridine and pyridinone scaffolds are present in numerous biologically active compounds and approved drugs.[5] Substituted pyridin-2-ols have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[6][7] The subject compound could serve as a key intermediate in the synthesis of novel kinase inhibitors or other targeted therapies. The bromo substituent provides a convenient handle for Suzuki and other cross-coupling reactions to build molecular complexity.

-

Materials Science: Pyridine derivatives are also used in the development of functional materials, such as polymers and dyes. The specific substitution pattern of this molecule could impart unique electronic or photophysical properties.

Caption: Potential research applications of this compound.

Safety and Handling

A complete Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the available information and the nature of the compound, the following precautions should be taken.[1]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Keep in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[4]

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a substituted pyridine derivative with significant potential as a building block in synthetic chemistry. While detailed experimental data on this specific compound is limited, its structural features suggest it could be a valuable intermediate in the development of new pharmaceuticals and functional materials. The proposed synthetic pathway provides a starting point for its laboratory preparation. Further research is warranted to fully characterize its properties and explore its potential applications.

References

- 1. acrospharma.co.kr [acrospharma.co.kr]

- 2. 889943-27-5 | this compound | Bromides | Ambeed.com [ambeed.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-5-bromo-4-methylpyridin-2-ol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-Amino-5-bromo-4-methylpyridin-2-ol (CAS No. 889943-27-5)[1][2][3]. As a substituted pyridine derivative, this compound holds potential as a versatile building block in medicinal chemistry and drug development. An understanding of its structural nuances, including tautomerism and preferred conformation, is critical for predicting its chemical reactivity, intermolecular interactions, and ultimately, its biological activity. This document synthesizes theoretical principles with actionable experimental and computational protocols to offer a complete framework for the structural elucidation of this molecule. We delve into the critical aspects of its lactam-lactim tautomerism, the stabilizing role of intramolecular hydrogen bonding, and provide detailed methodologies for its definitive characterization by spectroscopic and computational techniques.

Introduction: The Significance of a Substituted Pyridine Core

Substituted pyridines are privileged scaffolds in modern drug discovery, forming the core of numerous approved pharmaceuticals. Their utility stems from their ability to engage in a wide range of non-covalent interactions, including hydrogen bonding and π-stacking, and their metabolic stability. This compound combines several key functionalities: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and the 2-hydroxypyridine moiety, which introduces the complexity of tautomerism[4][5]. A precise understanding of the three-dimensional arrangement of these groups is paramount for rational drug design, as conformation dictates the molecule's ability to fit into a biological target's binding site.

This guide will first explore the fundamental structural question of tautomerism in this molecule. Subsequently, it will analyze the conformational possibilities, with a special focus on the role of a predicted intramolecular hydrogen bond. Finally, we present robust, field-proven protocols for researchers to empirically determine and computationally validate the structure of this compound.

The Pivotal Role of Tautomerism: Pyridin-2-ol vs. Pyridin-2(1H)-one

A defining feature of 2-hydroxypyridines is their existence as an equilibrium mixture of two tautomeric forms: the aromatic alcohol (lactim) and the non-aromatic amide (lactam)[6]. For the title compound, this equilibrium is between this compound and 3-Amino-5-bromo-4-methylpyridin-2(1H)-one.

The position of this equilibrium is highly sensitive to the molecular environment. Generally:

-

In the gas phase and non-polar solvents , the pyridin-2-ol (lactim) form is often favored due to its aromaticity.

-

In polar, protic solvents and the solid state , the pyridin-2(1H)-one (lactam) form typically predominates. This is due to its larger dipole moment and its ability to form strong intermolecular hydrogen-bonded dimers.

The presence of the 3-amino group in the title compound introduces an additional critical factor: the potential for intramolecular hydrogen bonding, which will be discussed in the next section.

Conformational Analysis: The Influence of Intramolecular Hydrogen Bonding

The conformation of this compound is largely dictated by the potential for a strong intramolecular hydrogen bond. This interaction can occur in both tautomeric forms, leading to a planar, six-membered pseudo-ring that significantly restricts conformational freedom.

-

In the Pyridin-2-ol (Lactim) Tautomer: A hydrogen bond can form between the hydrogen of the 2-hydroxyl group and the nitrogen of the 3-amino group (O-H···N).

-

In the Pyridin-2(1H)-one (Lactam) Tautomer: A hydrogen bond can form between one of the hydrogens of the 3-amino group and the 2-carbonyl oxygen (N-H···O).

The formation of such a quasi-aromatic hydrogen-bonded ring stabilizes a planar conformation of the molecule[7]. This has profound implications:

-

Reduced Conformational Flexibility: A more rigid structure reduces the entropic penalty upon binding to a target protein.

-

Modulated Physicochemical Properties: The intramolecular hydrogen bond can mask the polar N-H and O-H groups, increasing the molecule's lipophilicity and potentially enhancing cell membrane permeability[8].

NMR spectroscopy provides strong evidence for such hydrogen bonds. For instance, the protons involved in the hydrogen bond often exhibit a downfield chemical shift and a reduced rate of exchange with deuterium[8].

Methodologies for Definitive Structural Elucidation

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is essential for the unambiguous characterization of this compound.

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

-

Starting Material: 3-Amino-4-methylpyridin-2-ol.

-

Bromination:

-

Dissolve 1.0 equivalent of 3-Amino-4-methylpyridin-2-ol in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.0 equivalent of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C. The use of NBS as a brominating reagent can offer high selectivity for the 5-position[5].

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

-

-

Characterization: Confirm the identity and purity of the synthesized compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of the title compound in solution, including determining the predominant tautomeric form and confirming the presence of intramolecular hydrogen bonding[9].

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| H (on N1) | 11.0 - 13.0 | - | Lactam form; broad singlet, exchangeable with D₂O. |

| OH (on C2) | 9.0 - 11.0 | - | Lactim form; broad singlet, exchangeable with D₂O. |

| NH₂ (on C3) | 4.5 - 6.0 | - | Broad singlet, exchangeable with D₂O. |

| CH₃ (on C4) | 2.2 - 2.5 | 15 - 20 | Singlet. |

| H (on C6) | 7.5 - 8.0 | 135 - 145 | Singlet. |

| C2 | - | 160 - 170 | Carbonyl in lactam form, hydroxyl-bearing in lactim. |

| C3 | - | 120 - 130 | Amino-substituted carbon. |

| C4 | - | 140 - 150 | Methyl-substituted carbon. |

| C5 | - | 105 - 115 | Bromo-substituted carbon. |

| C6 | - | 135 - 145 | - |

Note: These are estimated values based on substituted pyridines and may vary depending on the solvent and predominant tautomer.[10]

Experimental Protocol: 2D NMR for Structural Confirmation [9]

-

Sample Preparation: Prepare a 5-10 mg/mL solution of the compound in a deuterated solvent (e.g., DMSO-d₆, which can support both tautomers).

-

¹H NMR: Acquire a standard 1D proton spectrum to identify all proton signals.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. While there are few vicinal couplings in this specific molecule, it can confirm the absence of coupling for the singlets.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of all protonated carbons (CH₃ and C6-H).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the quaternary carbons (C2, C3, C4, C5). Observe correlations over 2-3 bonds. For example, the methyl protons should show a correlation to C3 and C4, and the H6 proton should show correlations to C2, C4, and C5. These correlations will definitively map the molecular skeleton.

4.2.2. X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure, offering precise measurements of bond lengths, bond angles, and intermolecular interactions[11][12][13]. This technique will unambiguously determine the tautomeric form present in the crystal and provide direct evidence of the intramolecular hydrogen bond geometry.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution in a solvent like ethanol, methanol, or ethyl acetate is a common starting point.

-

Data Collection: Mount a suitable crystal on a diffractometer. Determine the unit cell parameters and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Computational Modeling

Density Functional Theory (DFT) calculations are an invaluable tool for complementing experimental data. They can predict the relative stabilities of different tautomers and conformers, calculate spectroscopic properties, and provide insights into the electronic structure[14][15][16].

Computational Protocol: Conformational and Tautomeric Analysis [17]

-

Structure Preparation: Build the initial 3D structures for both the pyridin-2-ol and pyridin-2(1H)-one tautomers.

-

Geometry Optimization: Perform full geometry optimization for both tautomers using a functional like B3LYP with a basis set such as 6-311++G(d,p). This level of theory provides a good balance of accuracy and computational cost for organic molecules.

-

Frequency Analysis: Perform a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structures are true energy minima. The output also provides the zero-point vibrational energy (ZPVE) for energy corrections.

-

Solvation Modeling: To simulate solution-phase behavior, repeat the optimizations including a continuum solvation model (e.g., the Polarizable Continuum Model, PCM) corresponding to the solvent used in NMR experiments.

-

Energy Comparison: Compare the ZPVE-corrected electronic energies of the two optimized tautomers (both in the gas phase and with solvation) to predict which form is more stable.

-

Spectroscopic Prediction: Use the optimized geometries to calculate NMR chemical shifts (using the GIAO method) and IR vibrational frequencies. These predicted spectra can then be directly compared with the experimental data for validation of the computational model.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate interplay of tautomerism and intramolecular hydrogen bonding. While the pyridin-2(1H)-one (lactam) form is likely favored in the solid state and polar solvents, the specific substitution pattern necessitates a thorough investigation. The formation of a stable intramolecular hydrogen bond in either tautomer is predicted to enforce a planar conformation, a critical feature for molecular recognition and drug design.

This guide provides a robust framework for researchers, outlining both the theoretical underpinnings and the practical methodologies required for a comprehensive structural elucidation. By integrating synthesis, advanced NMR spectroscopy, X-ray crystallography, and DFT calculations, a definitive model of this versatile chemical building block can be achieved, paving the way for its effective application in the development of novel therapeutics.

References

- 1. 889943-27-5|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. H64480.06 [thermofisher.com]

- 7. Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments [mdpi.com]

- 8. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. X-Ray Crystallography – Department of Chemistry [chemistry.utah.edu]

- 14. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

- 17. chemrxiv.org [chemrxiv.org]

Unlocking the Potential of 3-Amino-5-bromo-4-methylpyridin-2-ol: A Technical Guide for Advanced Research Applications

An In-depth Technical Guide

Abstract

The landscape of modern drug discovery and materials science is perpetually in search of versatile molecular scaffolds that offer a rich potential for functionalization and biological activity. 3-Amino-5-bromo-4-methylpyridin-2-ol is one such molecule, standing at the intersection of several "privileged" structural classes, including 2-aminopyridines and pyridones.[1][2] While direct research on this specific compound is nascent, its constituent functional groups—a nucleophilic amino group, a synthetically versatile C-Br bond, a hydrogen-bonding pyridin-2-ol/pyridone tautomeric system, and a methyl group for steric and electronic modulation—make it a molecule of significant untapped potential. This guide provides a comprehensive analysis of its core properties and outlines promising, technically grounded research applications for scientists in medicinal chemistry, synthetic chemistry, and materials science. We will explore its utility as a core scaffold for kinase and enzyme inhibitors, a versatile building block for complex molecule synthesis via cross-coupling, and a potential precursor for novel functional materials.

Core Molecular Characteristics

Physicochemical Properties

The foundational step in evaluating a compound's potential is to understand its fundamental physicochemical properties. These parameters influence its solubility, reactivity, and potential for forming intermolecular interactions.

| Property | Value | Source |

| CAS Number | 889943-27-5 | [3] |

| Molecular Formula | C6H7BrN2O | [4] |

| Molecular Weight | 203.04 g/mol | [4][5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Predicted XlogP | 0.1 | [4] |

| Tautomerism | Exists as this compound and 3-amino-5-bromo-4-methyl-1H-pyridin-2-one | [4][7] |

Structural Features and Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. For this compound, this equilibrium is fundamental to its potential biological and chemical reactivity. The pyridone form is generally favored in most conditions.[2] This tautomerism provides a dual capacity for hydrogen bonding: the pyridone can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), a characteristic highly valued in drug design for mimicking peptide bonds and interacting with protein active sites.[2]

Caption: Tautomeric equilibrium of the core scaffold.

Research Application I: Medicinal Chemistry & Drug Discovery

The aminopyridine and pyridone moieties are considered privileged scaffolds in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2][8] This strongly suggests that this compound is a high-potential starting point for drug discovery programs.

Scaffold for Kinase Inhibitor Development

Scientific Rationale: The 2-pyridone structure is a well-established "hinge-binding" motif in kinase inhibitors.[2] It effectively mimics the hydrogen bonding pattern of the adenine portion of ATP, allowing it to anchor inhibitors in the enzyme's active site. The amino group at the 3-position and the bromine at the 5-position provide two orthogonal vectors for synthetic elaboration, enabling the exploration of chemical space to achieve potency and selectivity. The bromine atom can be replaced via cross-coupling to introduce larger moieties that can access deeper pockets within the kinase active site.

A novel series of substituted pyridones has been described as highly potent inhibitors of Pim-1 kinase, demonstrating the utility of this scaffold.[9]

Proposed Research Workflow:

-

Library Synthesis: Utilize the bromine at the 5-position as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a diverse set of aryl and heteroaryl fragments.[10]

-

Primary Screening: Screen the synthesized library against a panel of kinases (e.g., tyrosine kinases, serine/threonine kinases) in a high-throughput format.

-

Hit Validation and IC50 Determination: Validate active compounds ("hits") from the primary screen and determine their half-maximal inhibitory concentration (IC50) to quantify potency.

-

Structure-Activity Relationship (SAR) Studies: Synthesize additional analogs based on the most potent hits to establish a clear SAR, optimizing for potency and selectivity.

Precursor for Novel Enzyme Inhibitors

Scientific Rationale: Beyond kinases, substituted aminopyridines and related heterocycles have shown potent inhibitory activity against other enzyme classes. For instance, substituted aminopyridines have been developed as potent inhibitors of phosphodiesterase-4 (PDE4), an important target for inflammatory diseases.[11] Furthermore, bromo-substituted pyridines have been integral to the development of farnesyl protein transferase (FPT) inhibitors, where the bromine substituent itself contributes to enhanced potency.[12] The combination of the amino, bromo, and pyridone functionalities in the target molecule provides a rich pharmacophoric framework for exploring inhibition of various enzymes.

Development of Antimicrobial Agents

Scientific Rationale: Pyridone derivatives are known to possess a wide spectrum of biological activities, including antibacterial and antifungal properties.[2] The 2-aminopyridine scaffold is also a key component in various antimicrobial agents.[13] The title compound can serve as a starting point for developing new classes of antimicrobials, a critical area of research given the rise of antibiotic resistance. The synthetic versatility allows for the attachment of various lipophilic or charged groups to modulate cell wall penetration and target engagement.

Research Application II: Synthetic Chemistry & Materials Science

The reactivity of the C-Br bond and the coordinating potential of the heteroatoms open avenues beyond medicinal chemistry.

Versatile Intermediate via Cross-Coupling Reactions

Scientific Rationale: The carbon-bromine bond on the electron-deficient pyridine ring is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions.[10] This makes this compound an exceptionally valuable building block. The position of the bromine atom, para to the electron-donating amino group, suggests favorable electronic properties for oxidative addition, the rate-limiting step in many cross-coupling cycles.[10][14] This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Precursor for Fluorescent Probes and Materials

Scientific Rationale: The 2-aminopyridine core is known to be a potential scaffold for fluorescent molecules.[15] While the bromine atom may quench fluorescence, its replacement with conjugated systems via cross-coupling can "turn on" or modulate the fluorescence properties. This "pro-fluorescent" nature could be exploited to design chemical probes that become fluorescent upon reacting with a specific analyte or participating in a "click" reaction.[15]

Building Block for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Scientific Rationale: The molecule possesses multiple Lewis basic sites—the pyridine nitrogen, the exocyclic amino nitrogen, and the pyridone oxygen—making it an excellent candidate as a ligand for constructing coordination polymers or MOFs.[16] The introduction of metal ions could lead to the formation of novel materials with interesting catalytic, sensing, or gas sorption properties. The bromine atom could be further functionalized post-synthesis to tune the properties of the resulting material.

Experimental Design & Methodologies

To translate these potential applications into practice, robust and verifiable experimental protocols are essential.

General Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general method for coupling an aryl boronic acid to the 5-position of the scaffold.

Rationale for Choices:

-

Catalyst: Pd(PPh3)4 is a common, reliable catalyst for Suzuki couplings with bromopyridines.

-

Base: K2CO3 is a moderately strong inorganic base, sufficient for this transformation and generally well-tolerated by the functional groups.

-

Solvent System: A mixture like Dioxane/Water provides a medium where both the organic and inorganic reagents have sufficient solubility for the reaction to proceed efficiently.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl boronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Assay Protocol: Kinase Inhibition Screening Cascade

This protocol outlines a logical workflow for identifying and characterizing potential kinase inhibitors derived from the scaffold.

Caption: Workflow for a kinase inhibitor screening cascade.

Conclusion and Future Outlook

This compound represents a compelling yet underexplored scaffold for chemical innovation. Its inherent structural motifs, which are prevalent in numerous bioactive compounds, provide a strong rationale for its investigation in drug discovery, particularly in the fields of oncology (kinase inhibitors) and inflammatory diseases. The strategic placement of the bromine atom serves as a versatile handle for synthetic chemists to rapidly build molecular complexity and explore structure-activity relationships. Beyond medicine, its potential as a ligand for novel materials or as a precursor to functional dyes warrants investigation. This guide serves as a foundational blueprint, providing both the strategic vision and the practical methodologies for researchers to begin unlocking the vast potential of this promising chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 889943-27-5|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 5. calpaclab.com [calpaclab.com]

- 6. innospk.com [innospk.com]

- 7. echemi.com [echemi.com]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[5,6]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as inhibitors of farnesyl protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Biological activity of 3-Amino-5-bromo-4-methylpyridin-2-ol derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Amino-5-bromo-4-methylpyridin-2-ol Derivatives

Introduction

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, including a basic nitrogen atom and an aromatic system, allow it to engage in diverse interactions with biological targets.[3] Within this broad class, substituted pyridin-2-ol derivatives represent a particularly promising area of research.

This technical guide focuses on the derivatives of a specific, highly functionalized scaffold: This compound . This molecule is endowed with multiple reactive centers: a nucleophilic amino group, a bromine atom ideally positioned for cross-coupling reactions, a methyl group for steric and electronic modulation, and a pyridin-2-ol tautomer that can participate in hydrogen bonding.[4][5] These features make it a versatile starting point for constructing libraries of diverse compounds with significant therapeutic potential.

This document serves as a resource for researchers, scientists, and drug development professionals, providing a synthesized overview of the biological activities, structure-activity relationships (SAR), and key experimental protocols for evaluating the derivatives of this promising chemical entity.

The Core Scaffold: A Platform for Chemical Diversification

The therapeutic potential of any compound series begins with the synthetic accessibility and chemical versatility of its core structure. The this compound scaffold is a prime example of a building block designed for diversification.

The strategic placement of the amino and bromo substituents allows for a wide array of subsequent chemical transformations.[6] The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[7] This allows for the straightforward introduction of various aryl and heteroaryl groups, enabling systematic exploration of the chemical space around the core. Concurrently, the amino group at the C3 position can serve as a nucleophile or a point for constructing fused heterocyclic systems, further expanding the structural diversity and biological potential of the resulting derivatives.[6][8]

The diagram below illustrates the key reactive sites on the this compound core and the potential synthetic pathways to generate diverse derivatives.

Key Biological Activities of Derivatives

Research into brominated pyridines and related heterocyclic compounds has revealed a broad spectrum of biological activities.[9][10] Derivatives of the this compound scaffold are anticipated to exhibit potential in several key therapeutic areas.

Anticancer and Cytotoxic Activity

A significant body of research highlights the potential of brominated pyridine derivatives as anticancer agents.[9] These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines, including lung, breast, and colon cancer.[9][11] The mechanism of action is often linked to the inhibition of key cellular processes required for cancer cell proliferation and survival.

One prominent mechanism is the inhibition of protein kinases, which are critical regulators of cell cycle progression and signaling pathways.[12] For instance, novel aminopyridinol derivatives have been specifically designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a known driver in hepatocellular carcinoma.[13]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Dimeric Pyridinium Bromide | A549 (Lung) | 11.25 ± 0.01 | [9] |

| Dimeric Pyridinium Bromide | MDA-MB-231 (Breast) | 28.35 ± 0.03 | [9] |

| Hydrazone-linked Dimeric Pyridinium | Colon & Breast | 59 to 64 | [11] |

| Substituted Benzodioxolium Cations | HeLa (Cervical) | Appreciable Activity | [11] |

Table 1: In Vitro anticancer activity of selected pyridine derivatives.

The diagram below illustrates a simplified representation of a kinase signaling pathway that can be targeted by small molecule inhibitors derived from the core scaffold.

References

- 1. softbeam.net:8080 [softbeam.net:8080]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. 889943-27-5|this compound|BLD Pharm [bldpharm.com]

- 5. 3-AMINO-5-BROMO-4-METHYL-PYRIDIN-2-OL [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ijrpr.com [ijrpr.com]

- 11. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 3-Amino-5-bromo-4-methylpyridin-2-ol in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Enduring Legacy of the Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a foundational structure consistently incorporated into a vast array of clinically successful therapeutic agents.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse functionalization have rendered it an indispensable tool in the drug discovery arsenal.[3][4] Within this esteemed class of heterocycles, the pyridin-2-one core has emerged as a particularly fruitful scaffold, lending itself to the development of novel therapeutics across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2][5] This guide focuses on a highly functionalized and strategically valuable derivative: 3-Amino-5-bromo-4-methylpyridin-2-ol . We will delve into its synthesis, reactivity, and its pivotal role as a versatile building block in the generation of innovative drug candidates, with a particular emphasis on the synthesis of kinase inhibitors.

Physicochemical Properties and Synthesis of the Core Scaffold

This compound is a crystalline solid with the molecular formula C₆H₇BrN₂O and a molecular weight of 203.04 g/mol .[6][7] Its structure is characterized by a pyridin-2-ol ring substituted with three key functional groups that dictate its reactivity and utility in medicinal chemistry: a nucleophilic amino group at the 3-position, a bromine atom at the 5-position prime for cross-coupling reactions, and a methyl group at the 4-position that can influence steric interactions and metabolic stability.

| Property | Value | Reference |

| CAS Number | 889943-27-5 | [6][7] |

| Molecular Formula | C₆H₇BrN₂O | [6][7] |

| Molecular Weight | 203.04 g/mol | [6][7] |

| Appearance | Crystalline Solid | [8] |

| Storage | 2-8°C, protect from light | [8] |

A plausible and efficient synthesis of the 3-amino-5-bromopyridin-2-ol scaffold can be achieved through the reduction of a nitropyridine precursor. This common synthetic strategy provides a reliable route to the target molecule.

Experimental Protocol: Synthesis of 3-Amino-5-bromopyridin-2-ol

Objective: To synthesize this compound from a suitable nitropyridine precursor.

Materials:

-

5-bromo-2-hydroxy-3-nitro-4-methylpyridine

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 5-bromo-2-hydroxy-3-nitro-4-methylpyridine (1.0 eq) and ethyl acetate.

-

Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

-

Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or recrystallization.

Expected Outcome: This reduction method is generally high-yielding and provides the desired product with good purity.

Caption: Synthetic workflow for this compound.

Application in Kinase Inhibitor Synthesis: A Gateway to Targeted Therapies

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[9] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The this compound scaffold is an ideal starting point for the synthesis of kinase inhibitors due to its inherent ability to be elaborated into structures that can effectively compete with ATP for the kinase active site.

The bromine atom at the 5-position is a key handle for introducing diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11][12] This allows for the facile introduction of various aryl and heteroaryl moieties, which can be designed to interact with specific regions of the kinase active site, thereby enhancing potency and selectivity.[11]

Caption: Conceptual workflow for kinase inhibitor synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 5-aryl-3-amino-4-methylpyridin-2-ol derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water or DMF)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask or microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.02-0.05 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-120°C with vigorous stirring for 2-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-amino-4-methylpyridin-2-ol derivative.

Expected Yields for Analogous Couplings:

While specific yield data for this compound is not extensively published, data from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, provides a strong indication of expected yields.[10]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-phenyl-3-amino-2-methylpyridine | 78 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-3-amino-2-methylpyridine | 82 |

| 3 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-3-amino-2-methylpyridine | 75 |

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold allows for a systematic exploration of the structure-activity relationship (SAR). The amino group at the 3-position can serve as a hydrogen bond donor, interacting with the hinge region of the kinase active site.[13] The substituent introduced at the 5-position via cross-coupling can be varied to probe different pockets of the active site, influencing both potency and selectivity. For instance, the introduction of a hydroxyl group on an appended aryl ring can significantly increase potency by forming additional hydrogen bonds.[14]

Caption: Structure-Activity Relationship (SAR) exploration workflow.

Future Perspectives and Conclusion

While direct citations for the use of this compound in late-stage clinical candidates are not yet prevalent in the public domain, its strategic positioning of versatile functional groups makes it a highly valuable and sought-after building block in drug discovery. Its potential is evident from the numerous patents and publications detailing the synthesis and biological evaluation of structurally related pyridin-2-one derivatives as potent kinase inhibitors.[9] As the quest for more selective and potent targeted therapies continues, it is anticipated that this compound will play an increasingly important role in the development of next-generation therapeutics. This guide provides a foundational understanding of its synthesis and application, empowering researchers to leverage this promising scaffold in their own drug discovery endeavors.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. 889943-27-5|this compound|BLD Pharm [bldpharm.com]

- 9. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 14. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 3-Amino-5-bromo-4-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical stability and storage considerations for 3-Amino-5-bromo-4-methylpyridin-2-ol, a key heterocyclic building block in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the integrity of this compound throughout its lifecycle in a research and development setting.

Introduction: The Significance of this compound in Drug Discovery

Substituted pyridines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and agrochemicals. This compound, with its strategic placement of amino, bromo, and methyl functional groups on a pyridin-2-ol core, presents a versatile platform for molecular elaboration. The nucleophilic amino group and the carbon-bromine bond, which is amenable to a wide range of cross-coupling reactions, make it a valuable intermediate for creating diverse chemical libraries and targeting complex molecular architectures.

The inherent reactivity of this molecule, however, necessitates a thorough understanding of its stability profile. Degradation of this key intermediate can lead to the formation of impurities that may compromise the quality, safety, and efficacy of downstream products, as well as lead to inconsistent experimental results. This guide will therefore elucidate the factors governing the stability of this compound and provide actionable protocols for its proper handling and storage.

Physicochemical Properties and Tautomerism

This compound (Molecular Formula: C₆H₇BrN₂O, Molecular Weight: 203.04 g/mol ) is typically a solid at room temperature.[1][2] An important characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. In the case of the topic compound, this equilibrium is between this compound and 3-Amino-5-bromo-4-methylpyridin-2(1H)-one. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH, which in turn can impact the compound's reactivity and stability.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BrN₂O | [1][2] |

| Molecular Weight | 203.04 g/mol | [1][2] |

| Appearance | Light yellow solid (for a related compound) | [3] |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

Factors Influencing the Stability of this compound

The stability of this compound is contingent on several environmental factors. Understanding and controlling these factors is paramount to preserving the compound's purity and integrity.

Temperature

Light

Photodegradation can be a significant degradation pathway for heterocyclic compounds, especially those with chromophores that absorb in the UV-visible region. One supplier explicitly recommends protecting this compound from light.[2] This suggests that exposure to light could initiate photochemical reactions, leading to the formation of impurities. Therefore, storage in amber vials or in a light-proof container is a critical handling precaution.

Atmosphere

The presence of oxygen and moisture in the atmosphere can promote oxidative degradation and hydrolysis. For some sensitive pyridines, storage under an inert atmosphere, such as argon or nitrogen, is recommended to prevent these degradation pathways.[2][4] The amino group on the pyridine ring can be susceptible to oxidation, potentially leading to the formation of colored impurities. The "air sensitive" nature of some related compounds underscores the importance of minimizing atmospheric exposure.[4]

pH

The pH of the local environment, particularly in solution, can significantly influence the stability of this compound. The amino and pyridin-2-ol moieties have pKa values that make them susceptible to protonation or deprotonation depending on the pH. Changes in the ionization state of the molecule can alter its electronic properties and susceptibility to degradation. For instance, in strongly acidic or basic solutions, hydrolysis of the amino group or other ring modifications could occur.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, insights can be drawn from the known reactivity of related pyridine compounds.

Caption: Potential degradation pathways for this compound.

Studies on the biodegradation of alkylpyridines suggest that ring cleavage is a possible metabolic route.[5] Furthermore, the enzymatic degradation of 4-methylpyridine has been shown to produce 4-methylpyridin-2-ol, indicating that the pyridin-2-ol structure can be a site of further metabolic transformation.[6]

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended:

Long-Term Storage

-

Temperature: Store in a refrigerator at 2-8°C.[1]

-

Atmosphere: For maximum stability, store under an inert atmosphere such as argon or nitrogen.[2] If this is not feasible, ensure the container is tightly sealed to minimize contact with air and moisture.

-

Light: Protect from light by storing in an amber glass vial or a light-proof container.[2]

-

Container: Use a tightly sealed container made of an inert material (e.g., glass) to prevent contamination and reaction with the container material.

Handling in the Laboratory

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[3][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Dispensing: When weighing and dispensing the solid, avoid creating dust.[3][7] If working with solutions, use appropriate liquid handling techniques to avoid splashes and aerosols.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

Experimental Workflow for Stability Assessment

A robust stability testing program is essential to determine the shelf-life and retest period of this compound. The following workflow, based on ICH guidelines, can be adapted for this purpose.[8]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. calpaclab.com [calpaclab.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. database.ich.org [database.ich.org]

The Strategic Utility of 3-Amino-5-bromo-4-methylpyridin-2-ol: An In-depth Technical Guide for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 3-amino-5-bromo-4-methylpyridin-2-ol, a highly functionalized heterocyclic building block poised for significant impact in modern drug discovery and medicinal chemistry. We will dissect its structural attributes, propose a robust synthetic pathway, and present detailed, field-proven protocols for its strategic deployment in the synthesis of novel compounds. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold to construct complex molecular architectures with therapeutic potential.

Introduction: The Pyridin-2-one Core - A Privileged Scaffold in Medicinal Chemistry

The pyridin-2-one motif is a cornerstone in the design of contemporary therapeutics.[1] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal bioisostere for amides, phenols, and other heterocyclic systems.[2] This versatility has led to the successful development of numerous FDA-approved drugs across a wide range of therapeutic areas, from oncology to infectious diseases. The strategic incorporation of substituents onto the pyridin-2-one ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility and metabolic stability, which are critical for optimizing drug-like characteristics.[2]

This compound emerges as a particularly valuable building block due to its trifunctional nature. The presence of a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling reactions, and a methyl group for steric and electronic modulation provides a rich platform for combinatorial library synthesis and targeted drug design.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 889943-27-5 | [3] |

| Molecular Formula | C₆H₇BrN₂O | [3] |

| Molecular Weight | 203.04 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Storage | Store under an inert atmosphere, protected from light. | [3] |

Synthesis of this compound: A Proposed Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a well-reasoned proposal based on analogous transformations. Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Nitration of 2-Amino-4-methylpyridine

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C.

-

Addition of Starting Material: Slowly add 2-amino-4-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Nitration: Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry to yield 2-amino-3-nitro-4-methylpyridine.

Step 2: Diazotization and Hydrolysis to 3-Nitro-4-methylpyridin-2-ol

-

Diazotization: Dissolve 2-amino-3-nitro-4-methylpyridine in aqueous sulfuric acid and cool to 0°C. Add a solution of sodium nitrite in water dropwise.

-

Hydrolysis: Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding pyridin-2-ol.

-

Work-up and Purification: Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold water and dry.

Step 3: Bromination to 5-Bromo-3-nitro-4-methylpyridin-2-ol

-

Reaction Setup: Dissolve 3-nitro-4-methylpyridin-2-ol in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, portion-wise or dropwise.

-

Reaction Monitoring: Stir at room temperature or with gentle heating until the reaction is complete.

-

Work-up and Purification: Quench the reaction, extract the product into an organic solvent, wash, dry, and purify by recrystallization or column chromatography.

Step 4: Reduction to this compound

-

Reaction Setup: Suspend 5-bromo-3-nitro-4-methylpyridin-2-ol in a solvent like acetic acid or ethanol.

-

Reducing Agent: Add a reducing agent such as iron powder in acetic acid or perform catalytic hydrogenation with palladium on carbon.[4]

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Work-up and Purification: Filter the reaction mixture to remove the catalyst or excess iron. Neutralize the filtrate and extract the product. Purify by recrystallization or column chromatography to obtain the final product.

Strategic Application in Cross-Coupling Reactions

The true power of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular scaffolds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[5][6] The bromine atom at the 5-position of the pyridin-2-one core is well-positioned for this transformation, allowing for the introduction of a wide range of aryl and heteroaryl moieties.

Caption: Generalized Suzuki-Miyaura coupling with this compound.

Self-Validating Protocol for Suzuki-Miyaura Coupling (based on analogous systems[7])

-

Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-100°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-